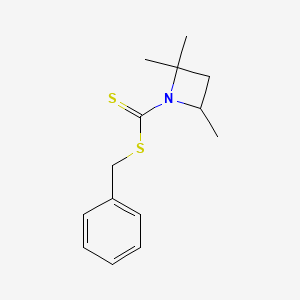
Benzyl 2,2,4-trimethylazetidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,2,4-trimethylazetidine-1-carbodithioate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring, along with a carbodithioate functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,4-trimethylazetidine-1-carbodithioate typically involves the reaction of 2,2,4-trimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbodithioate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining the purity of the final product by minimizing human error.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, which targets the carbodithioate group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzyl 2,2,4-trimethylazetidine-1-thiol.
Substitution: Benzyl alcohol derivatives.
科学的研究の応用
Chemistry: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics.
Medicine: The compound is being investigated for its potential use in cancer therapy. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with their metabolic pathways.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pesticides and herbicides. Its reactivity makes it suitable for the synthesis of various agrochemicals.
作用機序
The mechanism of action of Benzyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This disruption of enzymatic function can result in the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
- Benzyl 2,2,4-trimethylazetidine-1-carbothioate
- Benzyl 2,2,4-trimethylazetidine-1-carboxylate
- Benzyl 2,2,4-trimethylazetidine-1-sulfonate
Uniqueness: Benzyl 2,2,4-trimethylazetidine-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
特性
CAS番号 |
54395-91-4 |
|---|---|
分子式 |
C14H19NS2 |
分子量 |
265.4 g/mol |
IUPAC名 |
benzyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C14H19NS2/c1-11-9-14(2,3)15(11)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
RKPQTQOWMAQRGD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N1C(=S)SCC2=CC=CC=C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)
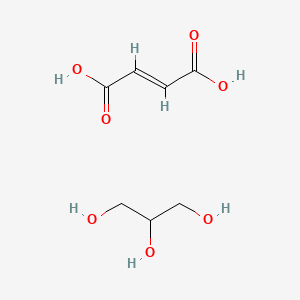
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
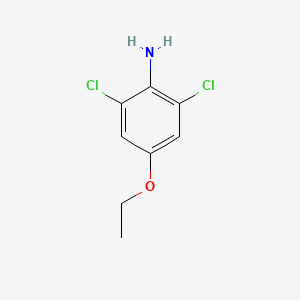
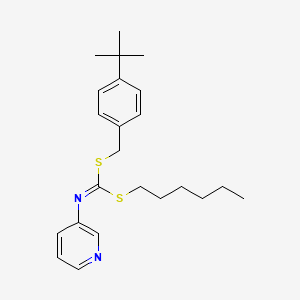
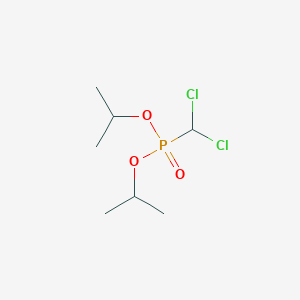

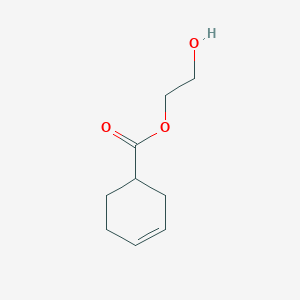
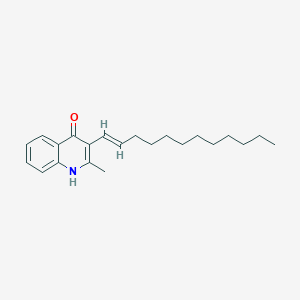
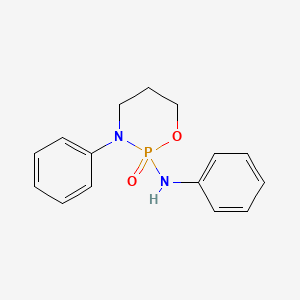
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
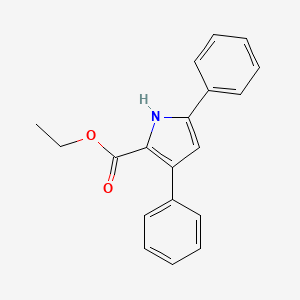
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

